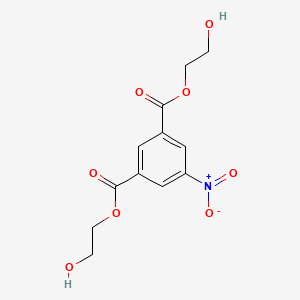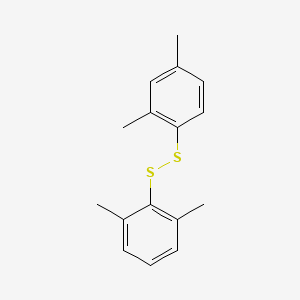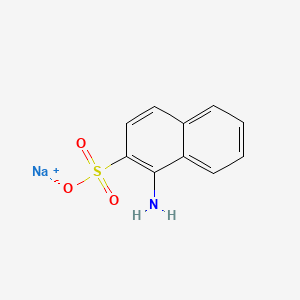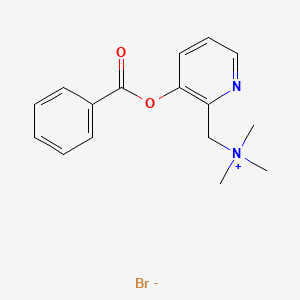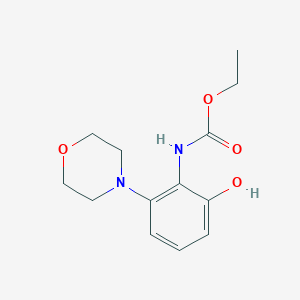![molecular formula C14H22ClNO7S B13770671 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid CAS No. 87298-94-0](/img/structure/B13770671.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid is a compound that combines two distinct chemical entities. The first part, 2-[bis(2-hydroxyethyl)amino]ethanol, is a derivative of triethanolamine, commonly used in various industrial applications. The second part, 2-(4-chlorophenyl)sulfonylacetic acid, is a sulfonylacetic acid derivative, often used in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: For 2-(4-chlorophenyl)sulfonylacetic acid, the synthesis often involves the reaction of 4-chlorobenzenesulfonyl chloride with acetic acid under basic conditions . The reaction is typically carried out at room temperature with a suitable base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: The industrial production of 2-(4-chlorophenyl)sulfonylacetic acid involves the use of large-scale reactors where 4-chlorobenzenesulfonyl chloride is reacted with acetic acid in the presence of a base . The product is then purified through crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[3][3]. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2-(4-chlorophenyl)sulfonylacetic acid primarily undergoes substitution reactions due to the presence of the sulfonyl group . Common reagents include nucleophiles such as amines and alcohols, which react with the sulfonyl group to form substituted products.
Major Products Formed: The major products formed from the reactions of 2-[bis(2-hydroxyethyl)amino]ethanol include various substituted amines and alcohols[3][3]. For 2-(4-chlorophenyl)sulfonylacetic acid, the major products include sulfonamide derivatives and esters .
Wissenschaftliche Forschungsanwendungen
2-[bis(2-hydroxyethyl)amino]ethanol is widely used in scientific research due to its role as a surfactant and emulsifier . It is used in the formulation of various pharmaceuticals and cosmetics. Additionally, it is used in the polymerization of nitrile rubber and as an oil emulsifier.
2-(4-chlorophenyl)sulfonylacetic acid is used in organic synthesis as a building block for the synthesis of various pharmaceuticals and agrochemicals . It is also used in the development of new materials and as a reagent in chemical research.
Wirkmechanismus
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a surfactant, reducing surface tension and allowing for the formation of stable emulsions . It interacts with various molecular targets, including proteins and lipids, to exert its effects.
2-(4-chlorophenyl)sulfonylacetic acid exerts its effects through its ability to undergo nucleophilic substitution reactions . It interacts with various molecular targets, including enzymes and receptors, to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[bis(2-hydroxyethyl)amino]ethanol include triethanolamine and diethanolamine . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.
Similar compounds to 2-(4-chlorophenyl)sulfonylacetic acid include other sulfonylacetic acid derivatives such as 2-(4-methylphenyl)sulfonylacetic acid and 2-(4-bromophenyl)sulfonylacetic acid . These compounds share similar chemical properties but differ in their specific reactivity and applications.
Eigenschaften
CAS-Nummer |
87298-94-0 |
|---|---|
Molekularformel |
C14H22ClNO7S |
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7ClO4S.C6H15NO3/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
InChI-Schlüssel |
JOFJRFDUTKHYFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


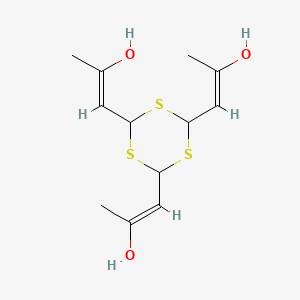
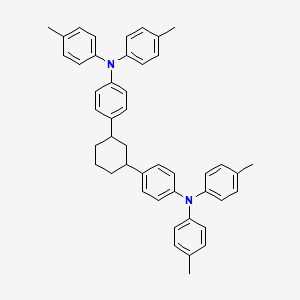
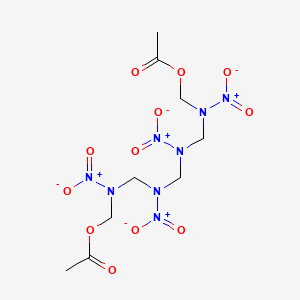
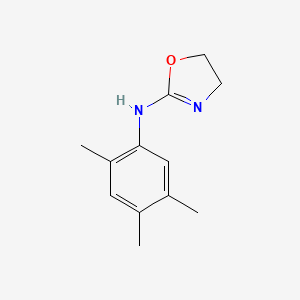
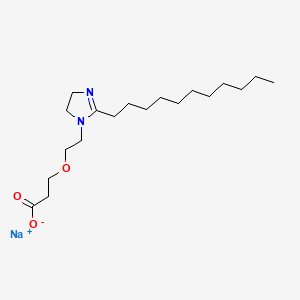
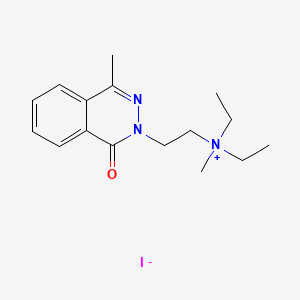

![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
